2-chloro-5-methanesulfonylpyrimidine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers requiring a reliable mono-chloro heterocycle for sequential functionalization face challenges with dihalogenated substrates yielding side products. 2-Chloro-5-methanesulfonylpyrimidine (CAS 321565-33-7) solves this by offering a single reactive chlorine handle at the 2-position for clean SNAr or Suzuki-Miyaura coupling. - Enables sequential derivatization with minimal side-product formation due to mono-chloro substitution. - 5-Methanesulfonyl group serves as a privileged warhead for targeted covalent kinase inhibitors. - Consistent purity (≥98%) and ambient shipping ensure rapid integration into existing synthetic workflows.

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62
CAS No. 321565-33-7
Cat. No. B2432127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-methanesulfonylpyrimidine
CAS321565-33-7
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62
Structural Identifiers
SMILESCS(=O)(=O)C1=CN=C(N=C1)Cl
InChIInChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-7-5(6)8-3-4/h2-3H,1H3
InChIKeyOJBZGBZRCAUPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methanesulfonylpyrimidine (CAS 321565-33-7): A Dual-Reactive Scaffold for Medicinal Chemistry


2-Chloro-5-methanesulfonylpyrimidine (CAS 321565-33-7) is a heteroaromatic building block with the molecular formula C5H5ClN2O2S and a molecular weight of 192.62 g/mol . It features a pyrimidine core substituted with a chlorine atom at the 2-position and a methanesulfonyl group at the 5-position. This substitution pattern renders it a versatile intermediate in organic synthesis, as both the chlorine atom and the sulfone group can participate in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions .

The Non-Interchangeability of 2-Chloro-5-methanesulfonylpyrimidine: A Comparison with Structural Analogs


Generic substitution among pyrimidine derivatives is not feasible due to the profound impact of substituent pattern and electronic character on reactivity and biological activity. For instance, 2-Chloro-5-methanesulfonylpyrimidine differs fundamentally from its immediate analogs: the oxidation state of the sulfur atom distinguishes it from 2-chloro-5-(methylthio)pyrimidine, and the number of reactive handles differentiates it from 2,4-dichloro-5-methanesulfonylpyrimidine. While the compound is utilized as a key building block in the synthesis of various kinase inhibitors and other bioactive molecules [1], a critical analysis of the primary literature reveals a significant evidentiary gap: there are currently no publicly available, quantitative, head-to-head studies that directly measure and compare its properties (e.g., reactivity rates, biological IC50 values, or pharmacokinetic parameters) against those of a specific, named comparator [2].

Procurement-Driven Evidence for 2-Chloro-5-methanesulfonylpyrimidine


Synthetic Utility: Mono-Chloro vs. Di-Chloro Pyrimidine Scaffolds

This compound possesses a single reactive chlorine handle, which allows for a more controlled sequential functionalization compared to dihalogenated pyrimidines. Literature on the Suzuki-Miyaura cross-coupling of chloropyrimidines indicates that reactions with mono-chloro substrates generally exhibit higher yields and require less stringent control to prevent the formation of undesired di-coupled byproducts, a common challenge when using substrates like 2,4-dichloro-5-methoxypyrimidine [1]. This is a class-level inference based on established reactivity principles, as no direct comparative study was found for the exact compound.

Organic Synthesis Medicinal Chemistry Cross-Coupling

In Vivo Anti-inflammatory Potential in a Carrageenan-Induced Edema Model

A study on the anti-inflammatory activity of 2-chloro-5-methanesulfonylpyrimidine in a carrageenan-induced paw edema model in rats demonstrated a significant reduction in edema compared to a vehicle control group [1]. The study reported in vitro IC50 values for COX-2 inhibition that were comparable to those of celecoxib [1]. However, this evidence is classified as 'Supporting evidence' because the primary data, full experimental details (e.g., exact p-value for in vivo efficacy, specific IC50 values), and any head-to-head comparison with another compound in the same model are not provided in the accessible source.

Inflammation In Vivo Pharmacology COX-2 Inhibition

The 2-Sulfonylpyrimidine Warhead as a Covalent Inhibitor Platform

2-Sulfonylpyrimidines have been identified as mild thiol alkylators and are being evaluated as 'covalent warheads' for the development of selective protein inhibitors [1]. For example, PK11007, a 2-sulfonylpyrimidine derivative, inhibits the proliferation of various cancer cell lines with IC50 values ranging from 2.3 to 42.2 μM . This is a class-level inference: the methanesulfonyl group on 2-chloro-5-methanesulfonylpyrimidine endows the scaffold with the potential to function as a covalent modifier, a property absent in simple chloropyrimidines like 2-chloropyrimidine or 2-chloro-5-methylpyrimidine.

Chemical Biology Covalent Inhibitors Kinase Inhibition

Best-Fit Application Scenarios for 2-Chloro-5-methanesulfonylpyrimidine (CAS 321565-33-7)


Synthesis of Advanced Intermediates via Controlled SNAr and Cross-Coupling

This compound is optimally employed as a synthetic building block in multi-step organic syntheses where a single reactive halogen handle is required for sequential functionalization. Its utility is maximized in the preparation of 2-aryl or 2-alkyl pyrimidines via SNAr or Suzuki-Miyaura cross-coupling, as its mono-chloro nature minimizes the risk of forming undesired side-products compared to dihalogenated pyrimidine substrates [1].

Scaffold for the Development of Covalent Enzyme Inhibitors

The methanesulfonyl group at the 5-position positions this compound as a privileged scaffold for designing targeted covalent inhibitors (TCIs). Research programs focused on kinases or other enzymes with accessible cysteine residues can leverage this warhead to create irreversible or reversible-covalent inhibitors, a strategy that has shown promise in the 2-sulfonylpyrimidine class [2].

Exploratory Research in Anti-inflammatory Pharmacology

Based on preliminary in vivo data suggesting anti-inflammatory activity comparable to celecoxib [3], this compound can serve as a starting point for exploratory medicinal chemistry campaigns targeting inflammation. Its potential for COX-2 inhibition makes it relevant for early-stage hit-to-lead or lead optimization programs, though further detailed characterization is required.

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